

Physical and chemical properties of 4-Amino-3-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)benzoic acid

Cat. No.: B030802

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An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative. Its structural features, including an amino group, a carboxylic acid group, and an electron-withdrawing trifluoromethyl group, make it a valuable building block and intermediate in organic synthesis. This is particularly true in the field of medicinal chemistry, where it is used in the synthesis of various pharmaceutical compounds, including those targeting inflammation and cancer.^[1] The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for developing effective drug candidates. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its handling and reactivity.

General Information and Identifiers

Correctly identifying a chemical compound is the first step in any research or development endeavor. The following table summarizes the key identifiers for **4-Amino-3-**

(trifluoromethyl)benzoic acid.

Identifier	Value	Source(s)
CAS Number	400-76-0	[2] [3] [4]
IUPAC Name	4-amino-3-(trifluoromethyl)benzoic acid	[3] [4] [5]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	[2] [3] [5]
Molecular Weight	205.13 g/mol	[2] [5]
InChI Key	NPPPORJZPNJXNQ-UHFFFAOYSA-N	[3] [4] [5]
Canonical SMILES	<chem>C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N</chem>	[5]
EC Number	630-042-0	[2] [5]

Physical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental procedures, formulations, and synthesis routes.

Property	Value	Source(s)
Appearance	White to pale yellow crystalline powder/solid	[4] [6]
Melting Point	204-206 °C, 210-216 °C, 212-215 °C	[2] [4] [7]
Boiling Point (Predicted)	319.1 ± 42.0 °C	[2]
Density (Predicted)	1.489 g/cm ³	[2]
Solubility	Soluble in DMSO and Methanol. Slightly soluble in water.	[2] [6]

Chemical Properties and Safety

Understanding the chemical characteristics and associated hazards is fundamental for safe handling and application.

Property	Value	Source(s)
pKa (Predicted)	Data not explicitly found in searches, but the molecule possesses both an acidic carboxylic acid group and a basic amino group.	
Stability	Stable under normal handling and storage conditions.	[8]
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage at room temperature.	[2][6][9]
Hazards	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).	[5]

Experimental Protocols

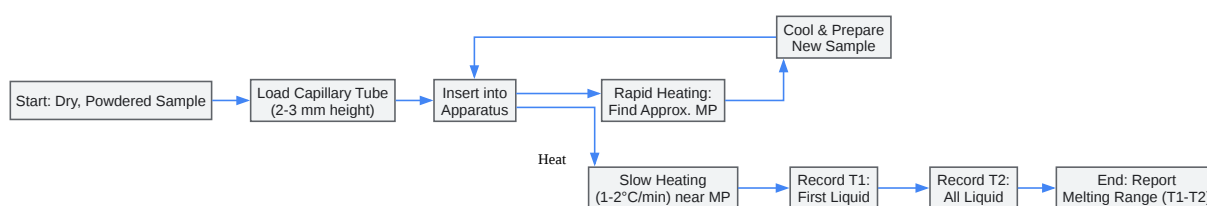
Accurate and reproducible data are the cornerstones of scientific research. This section details standardized methodologies for determining the key physical properties of **4-Amino-3-(trifluoromethyl)benzoic acid**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, while impurities tend to depress and broaden this range.[10]

Methodology:

- Sample Preparation: Ensure the **4-Amino-3-(trifluoromethyl)benzoic acid** sample is completely dry and finely powdered.[11] Load a small amount (2-3 mm height) into a capillary tube sealed at one end by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the sample.[10][12]
- Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp). [10]
- Initial Determination: Heat the sample rapidly to get an approximate melting temperature.
- Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but slow the heating rate to 1-2°C per minute once the temperature is about 15°C below the approximate melting point.[12]
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2). The melting range is T_1 - T_2 .



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Workflow for Melting Point Determination

Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[13]

Methodology:

- Preparation: Add an excess amount of solid **4-Amino-3-(trifluoromethyl)benzoic acid** to a vial containing a known volume of the solvent to be tested (e.g., water, DMSO, methanol). The solute and solvent must be pure.[\[13\]](#)
- Equilibration: Seal the vial and place it in an overhead shaker or agitator. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[\[14\]](#)
- Phase Separation: After agitation, allow the suspension to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtering the solution through a syringe filter (e.g., 0.22 or 0.45 μm pore size) to remove any undissolved particles.[\[14\]](#)[\[15\]](#)
- Analysis: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the solute using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

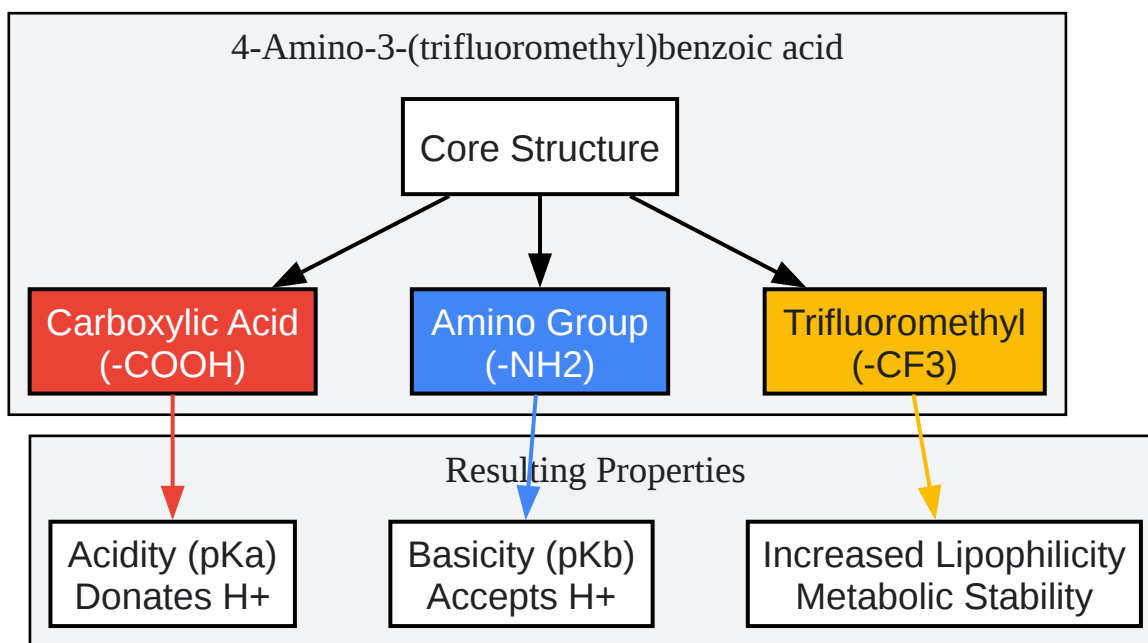
pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant(s) (pKa) of a substance.[\[16\]](#) It involves monitoring pH changes in a solution as a titrant of known concentration is added.[\[17\]](#)[\[18\]](#)

Methodology:

- Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[\[17\]](#)
- Sample Preparation: Dissolve a precisely weighed amount of **4-Amino-3-(trifluoromethyl)benzoic acid** in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[\[16\]](#)[\[17\]](#) Purge the solution with nitrogen to remove dissolved CO_2 .[\[17\]](#)

- Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
- Titrating the Carboxylic Acid: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant. Record the pH after each addition, ensuring the reading is stable.[17]
- Titrating the Amino Group: Separately, or in a subsequent experiment, titrate a fresh solution of the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the amino group.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often identified using the first or second derivative of the plot ($\Delta\text{pH}/\Delta V$ or $\Delta^2\text{pH}/\Delta V^2$).[19]



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Functional Groups and Their Properties

Conclusion

4-Amino-3-(trifluoromethyl)benzoic acid is a compound with well-defined physical and chemical properties that make it a versatile intermediate in pharmaceutical and chemical research. Its characterization, from melting point and solubility to its acidic and basic nature, is essential for its effective application. The standardized protocols provided in this guide offer a framework for researchers to obtain reliable and consistent data, facilitating further discovery and development. Proper adherence to safety and handling procedures is paramount when working with this and any chemical substance.

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